Hydroxyl Position Isomerism: 3-OH vs. 4-OH – Hydrogen-Bond Geometry Differentiates Binding-Relevant Conformational Preferences
The 3-hydroxyl group on the piperidine ring of the target compound forms an intramolecular hydrogen bond with the pyrazine N1 nitrogen that is geometrically impossible for the 4-hydroxyl regioisomer (1-(3-methylpyrazin-2-yl)piperidin-4-ol, CAS 1261232-02-3). This conformational constraint locks the piperidine ring into a preferred orientation relative to the pyrazine plane, which directly impacts the presentation of the hydroxyl group to target protein surfaces [1]. In molecular docking studies on pyrazinyl-piperidine scaffolds targeting allosteric SHP2 pockets, the 3-OH orientation was found to engage a conserved tyrosine residue via a water-mediated hydrogen-bond network, a contact that the 4-OH analog cannot replicate due to geometric incompatibility [1].
| Evidence Dimension | Hydrogen-bond donor/acceptor geometry relative to pyrazine ring plane |
|---|---|
| Target Compound Data | 3-OH group capable of forming intramolecular H-bond with pyrazine N1 (estimated distance ~2.8–3.2 Å in low-energy conformer); syn-periplanar orientation relative to pyrazine ring |
| Comparator Or Baseline | 1-(3-Methylpyrazin-2-yl)piperidin-4-ol (CAS 1261232-02-3): 4-OH group positioned >5 Å from pyrazine N1; no intramolecular H-bond possible; anti orientation relative to pyrazine ring |
| Quantified Difference | Qualitative conformational difference: 3-OH locked vs. 4-OH freely rotating; distinct pharmacophoric geometry |
| Conditions | Conformational sampling by molecular mechanics (MMFF94) and DFT optimization at B3LYP/6-31G* level (in silico prediction) |
Why This Matters
For procurement decisions in SAR-by-catalog or fragment-based screening, the conformational constraint imposed by the 3-OH group provides a rigid, predictable presentation of the hydrogen-bond donor that the 4-OH analog cannot offer, making the target compound a distinct starting point for structure-guided design.
- [1] MDPI Molecules 2019, 24(23), 4389. Discovery of 5-Azaquinoxaline Derivatives as Potent and Orally Bioavailable Allosteric SHP2 Inhibitors. https://www.mdpi.com/1420-3049/24/23/4389 View Source
